NCRW0005-F05

GPR139 antagonist IC50 comparison potency

NCRW0005-F05 is the highest-affinity GPR139 antagonist available (IC50 0.21 µM, ~3-fold more potent than LP-471756). It is the only GPR139 antagonist validated in vivo for fear memory consolidation in zebrafish, making it the definitive probe for habenula and anxiety circuit research. Its zero Lipinski violations, favorable cLogP (3.09), and documented 36-month lyophilized stability ensure reproducible results across multi-year studies. This compound is a superior benchmark standard for GPR139 functional assays (e.g., cAMP inhibition), requiring less material per reaction. Select NCRW0005-F05 for unambiguous target engagement data in neuroscience, diabetes, and obesity models where batch-to-batch consistency is critical.

Molecular Formula C16H13F2NO2
Molecular Weight 289.28 g/mol
Cat. No. B2537298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNCRW0005-F05
Molecular FormulaC16H13F2NO2
Molecular Weight289.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3)(F)F
InChIInChI=1S/C16H13F2NO2/c1-21-13-9-7-11(8-10-13)14-16(17,18)15(20)19(14)12-5-3-2-4-6-12/h2-10,14H,1H3
InChIKeyAIIIYUSGINMZMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

NCRW0005-F05 Chemical and Pharmacological Baseline for GPR139 Antagonist Procurement


NCRW0005-F05 (CAS 342779-66-2), a synthetic small molecule, is the highest affinity antagonist of the orphan G protein-coupled receptor GPR139 [1]. Identified via high-throughput screening, it demonstrates a potent in vitro IC50 of 0.21 µM against the human GPR139 receptor [2]. As the first reported selective antagonist for this target, it serves as an essential chemical probe for dissecting GPR139-mediated signaling pathways implicated in neuroscience and metabolic disease [3].

Critical Risks of Substituting NCRW0005-F05 with Alternative GPR139 Antagonists


In-class GPR139 antagonists are not functionally interchangeable due to significant variations in affinity, selectivity, and in vivo efficacy. While compounds like LP-471756 and JNJ-3792165 target the same receptor, they exhibit up to a 3-fold lower potency or divergent physicochemical properties that impact brain penetration and experimental outcomes [1]. Direct substitution can lead to inconsistent or negative results, as demonstrated by the unique, non-interchangeable effects of NCRW0005-F05 on fear memory consolidation in zebrafish [2]. Selecting NCRW0005-F05 ensures access to the highest affinity tool compound with a well-defined pharmacological profile validated across multiple assay systems.

Quantitative Differentiation of NCRW0005-F05 vs. Key GPR139 Antagonist Comparators


Comparative Potency: NCRW0005-F05 Exhibits 3-Fold Higher Affinity than LP-471756 for GPR139

In functional assays measuring inhibition of GPR139-stimulated cAMP production, NCRW0005-F05 demonstrates significantly higher potency than the alternative antagonist LP-471756. NCRW0005-F05 achieves an IC50 of 210 nM (0.21 µM) [1], whereas LP-471756 requires a 3-fold higher concentration to achieve the same effect, with a reported IC50 of 640 nM .

GPR139 antagonist IC50 comparison potency cAMP inhibition

Unique In Vivo Efficacy: NCRW0005-F05 but Not LP-471756 Validated in Fear Memory Consolidation

NCRW0005-F05 is the only GPR139 antagonist with demonstrated, quantifiable in vivo efficacy in modulating fear memory consolidation. In a zebrafish conditioned place avoidance model, central administration of NCRW0005-F05 significantly suppressed odorant cue-induced fear learning [1]. This specific behavioral effect has not been reported for other GPR139 antagonists like LP-471756 or JNJ-3792165, which are primarily characterized only in vitro [2].

in vivo pharmacology zebrafish model fear memory behavioral assay

Superior Physicochemical Profile: NCRW0005-F05 Adheres to Lipinski's Rules Unlike LP-471756

Physicochemical analysis reveals that NCRW0005-F05 possesses a superior drug-like profile compared to the alternative antagonist LP-471756. NCRW0005-F05 (MW 289.28, cLogP 3.09) fully complies with Lipinski's Rule of Five with zero violations [1]. In contrast, LP-471756 (MW 329.46, XLogP 5.71) exhibits a significantly higher lipophilicity, resulting in one violation of Lipinski's rules due to its high cLogP >5 [2], which can predict poorer aqueous solubility and potential challenges in in vivo formulation.

drug-likeness Lipinski's rule of five physicochemical properties solubility

Documented Neuronal Activity: NCRW0005-F05 Modulates Habenula Calcium Transients

Ex vivo calcium imaging of acute zebrafish brain slices demonstrates that bath application of NCRW0005-F05 significantly increases the peak amplitude of calcium transients in the habenula, a key brain region for adaptive behavior [1]. This provides direct, cell-level evidence of its functional effect on neuronal circuits. While JNJ-3792165 has been characterized in optogenetic studies [2], this specific habenula-modulating activity has not been demonstrated for other GPR139 antagonists, offering a unique and quantifiable readout for target engagement in brain tissue.

calcium imaging habenula ex vivo neuronal activity

High Purity and Formulation Stability: NCRW0005-F05 Offers Consistent Reproducibility

Commercial sources for NCRW0005-F05 consistently report high purity levels of ≥98% to 99.94% by HPLC , ensuring reliable and reproducible experimental results. Furthermore, the compound demonstrates excellent stability in DMSO stock solutions stored at -20°C for up to 3 months and as a lyophilized powder for 36 months at -20°C [1]. This well-defined stability profile minimizes batch-to-batch variability and reduces procurement frequency, which is crucial for long-term research projects.

purity stability DMSO solubility reproducibility

Optimal Application Scenarios for NCRW0005-F05 in GPR139-Targeted Research


Neuroscience: Validating GPR139's Role in Fear and Anxiety Models

NCRW0005-F05 is the only GPR139 antagonist with demonstrated in vivo efficacy in modulating fear memory consolidation in zebrafish, as shown by a significant suppression of fear learning in a conditioned place avoidance paradigm [1]. This makes it the compound of choice for neuroscientists investigating the role of the habenula and GPR139 signaling in anxiety, fear, and other adaptive behaviors. Its ex vivo validation in increasing calcium transients in habenula slices further supports its use in functional studies of neural circuitry [1].

Metabolic Disease Research: Probing GPR139 in Diabetes and Obesity

With a well-characterized in vitro IC50 of 0.21 µM, NCRW0005-F05 serves as a highly potent tool for dissecting GPR139-mediated pathways in metabolic tissues [2]. Given its favorable drug-like properties (zero Lipinski violations, cLogP 3.09) [3], it is suitable for cellular models of diabetes and obesity where compound solubility and minimal off-target activity are critical for data integrity.

In Vitro Target Engagement and Functional Assays

For laboratories establishing or validating GPR139 functional assays (e.g., cAMP inhibition), NCRW0005-F05 provides a superior benchmark standard due to its 3-fold higher potency (IC50 = 210 nM) compared to the next best-characterized antagonist, LP-471756 (IC50 = 640 nM) [2]. Using NCRW0005-F05 reduces the amount of compound required and enhances assay sensitivity.

Long-Term GPR139 Signaling Studies Requiring High Reproducibility

Research programs with multi-year timelines will benefit from the documented long-term stability of NCRW0005-F05. Lyophilized powder is stable for 36 months at -20°C, and DMSO stock solutions maintain potency for 3 months under the same conditions [4]. This reduces the need for frequent revalidation of compound activity, ensuring consistent experimental data across time.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for NCRW0005-F05

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.